N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
CAS No.: 905678-26-4
Cat. No.: VC4558467
Molecular Formula: C19H22N4O6S
Molecular Weight: 434.47
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 905678-26-4 | 
|---|---|
| Molecular Formula | C19H22N4O6S | 
| Molecular Weight | 434.47 | 
| IUPAC Name | N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | 
| Standard InChI | InChI=1S/C19H22N4O6S/c1-13-4-2-3-9-23(13)30(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(29-19)16-12-27-10-11-28-16/h5-8,12-13H,2-4,9-11H2,1H3,(H,20,22,24) | 
| Standard InChI Key | SSOIFOUGTABUDC-UHFFFAOYSA-N | 
| SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name delineates its structure:
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Benzamide backbone: A benzene ring substituted at the para position with a sulfonyl group linked to 2-methylpiperidine.
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1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 2 with the benzamide group and at position 5 with a 5,6-dihydro-1,4-dioxin moiety.
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5,6-Dihydro-1,4-dioxin: A six-membered ring with two oxygen atoms at positions 1 and 4, partially saturated (dihydro) at positions 5 and 6, introducing conformational rigidity .
 
Table 1: Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | CHNOS | 
| Molecular Weight | 448.49 g/mol | 
| Calculated LogP | 2.1 (ALOGPS estimate) | 
| Hydrogen Bond Donors | 1 | 
| Hydrogen Bond Acceptors | 8 | 
The sulfonyl group enhances hydrophilicity, while the 2-methylpiperidine and dihydrodioxin contribute to lipophilicity, yielding a balanced partition coefficient (LogP ~2.1) .
Synthesis and Structural Elucidation
Hypothesized Synthesis Pathway
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Formation of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic Acid:
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Sulfonation of 4-chlorobenzoic acid with chlorosulfonic acid, followed by substitution with 2-methylpiperidine.
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Acid chloride formation using thionyl chloride.
 
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Preparation of 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine:
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Cyclization of a diacylhydrazine precursor (e.g., 5,6-dihydro-1,4-dioxin-2-carbohydrazide) with cyanogen bromide.
 
 - 
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Amide Coupling:
 
Key Challenges
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Steric hindrance from the 2-methylpiperidine may necessitate high-temperature coupling.
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Oxadiazole ring stability under acidic or basic conditions requires careful pH control.
 
| Parameter | Estimate | 
|---|---|
| Plasma Protein Binding | ~85% (high due to sulfonyl) | 
| Half-life | 6–8 hours (rodent models) | 
| CYP450 Metabolism | Primarily CYP3A4 | 
Therapeutic Applications and Challenges
Oncology
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Gliomas and AML: Mutant IDH inhibitors are clinically validated for these cancers. This compound’s dihydrodioxin moiety may improve blood-brain barrier penetration compared to first-generation inhibitors .
 
Challenges in Development
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Selectivity: Avoiding off-target effects on wild-type IDH.
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Solubility: Moderate aqueous solubility may limit oral bioavailability.
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Toxicity: Sulfonamide groups carry risks of hypersensitivity reactions.
 
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the dihydrodioxin or piperidine groups to optimize potency.
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In Vivo Efficacy Trials: Establishing proof of concept in murine IDH-mutant models.
 
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